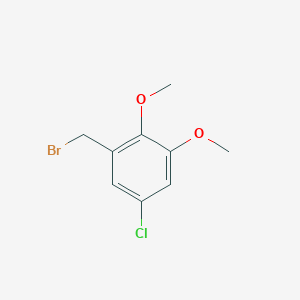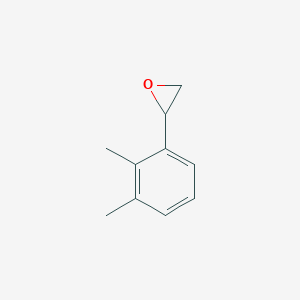
2-(2,3-Dimethylphenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethylphenyl)oxirane is an organic compound with the molecular formula C10H12O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 2,3-dimethylphenyl group. Oxiranes are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylphenyl)oxirane typically involves the epoxidation of 2,3-dimethylstyrene. This can be achieved using various oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: On an industrial scale, the production of oxiranes, including this compound, often involves the catalytic oxidation of alkenes. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,3-Dimethylphenyl)oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of β-hydroxy compounds.
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Substitution: The oxirane ring can undergo substitution reactions with nucleophiles, resulting in the formation of substituted alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Hydrogen peroxide, peracids.
Catalysts: Acid or base catalysts, metal catalysts.
Major Products:
β-Hydroxy compounds: Formed through ring-opening reactions.
Diols: Formed through oxidation reactions.
Substituted alcohols: Formed through substitution reactions
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dimethylphenyl)oxirane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2,3-Dimethylphenyl)oxirane primarily involves the ring-opening reactions facilitated by nucleophiles. The strained oxirane ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The reaction mechanism often follows an S_N2 pathway, where the nucleophile attacks the less hindered carbon of the oxirane ring, resulting in the cleavage of the C-O bond and formation of a new C-N or C-O bond .
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethyloxirane: Similar in structure but lacks the phenyl group, making it less sterically hindered and more reactive.
2-(3,5-Dimethylphenyl)oxirane: Similar structure with different methyl group positions, affecting its reactivity and steric properties.
cis-2,3-Dimethyloxirane: A stereoisomer with different spatial arrangement, leading to different reactivity and physical properties.
Uniqueness: 2-(2,3-Dimethylphenyl)oxirane is unique due to the presence of the 2,3-dimethylphenyl group, which provides steric hindrance and influences its reactivity. This makes it a valuable compound for specific synthetic applications where controlled reactivity is required .
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2-(2,3-dimethylphenyl)oxirane |
InChI |
InChI=1S/C10H12O/c1-7-4-3-5-9(8(7)2)10-6-11-10/h3-5,10H,6H2,1-2H3 |
InChI-Schlüssel |
PSYNRRAPBNXIKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


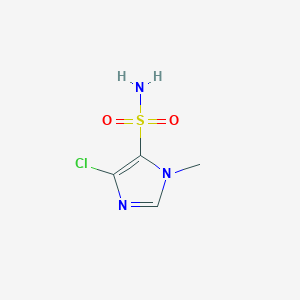
![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
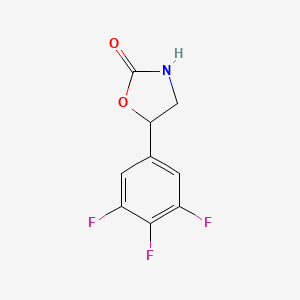
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
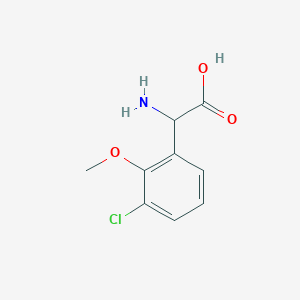
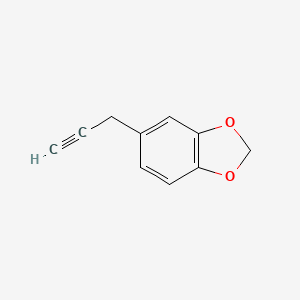
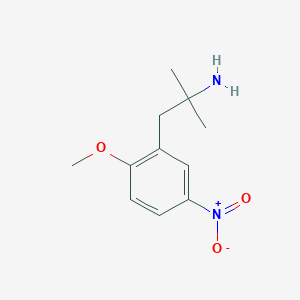
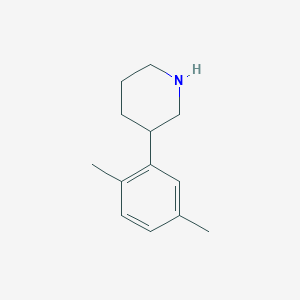
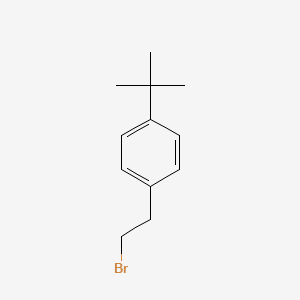
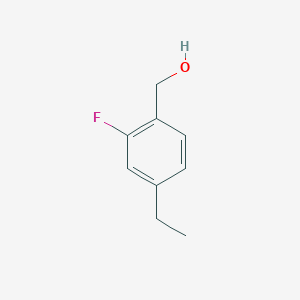
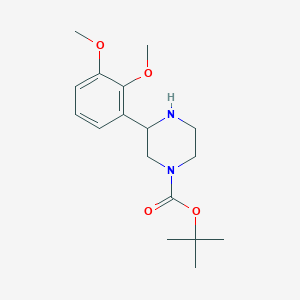

![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
